molecular formula C9H14N2O3S B1373392 Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate CAS No. 1001419-37-9

Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate

Cat. No. B1373392
CAS RN: 1001419-37-9
M. Wt: 230.29 g/mol
InChI Key: LCXINUDSGSPWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate is a heterocyclic organic compound . It is also known by other synonyms such as tert-butyl (5- (hydroxymethyl)thiazol-2-yl)carbamate, and AKOS015949420 .


Molecular Structure Analysis

The molecular formula of Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate is C9H14N2O3S . It has a molecular weight of 230.28 . The canonical SMILES structure is CC©©OC(=O)NC1=NC=C(S1)CO .


Physical And Chemical Properties Analysis

Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate has a molecular weight of 230.28 and a molecular formula of C9H14N2O3S . It has 5 H-Bond acceptors and 2 H-Bond donors .

Scientific Research Applications

Organic Synthesis

Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate: is a valuable building block in organic synthesis. Its tert-butyl group can be deprotected under acidic conditions, revealing a free amine that can be further derivatized. This compound is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Drug Discovery

In drug discovery, this compound’s thiazole ring is a common motif in drugs due to its bioisosteric properties with the benzene ring. The hydroxymethyl group provides a convenient handle for further functionalization, making it a versatile intermediate in medicinal chemistry .

Material Science

The compound can be used in material science for the development of novel polymers. Its ability to form stable carbamate linkages is beneficial in creating polymers with specific mechanical and chemical properties .

Proteomics

In proteomics, Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate can be used for protein labeling. The carbamate group can react with amino groups on the protein surface, allowing for the introduction of reporter molecules or tags for protein tracking and identification .

Agricultural Chemistry

This compound can be utilized in the design of new agrochemicals. The thiazole ring system is found in many fungicides and herbicides, and the hydroxymethyl group offers a site for tailoring compounds to specific plant targets .

Bioconjugation Techniques

Bioconjugation techniques often employ carbamates for attaching biomolecules to various substratesTert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate can serve as a linker molecule in these applications, providing a stable yet cleavable connection between entities .

Chemical Biology

In chemical biology, the compound can be used to study enzyme-substrate interactions. The thiazole moiety can mimic natural substrates, and modifications at the hydroxymethyl position can help elucidate binding preferences and catalytic mechanisms .

Environmental Science

Lastly, in environmental science, derivatives of this compound could be explored for their potential use in the remediation of pollutants. The thiazole ring might interact with various environmental contaminants, aiding in their breakdown or sequestration .

Mechanism of Action

The mechanism of action for Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate is not specified in the search results. This could be due to the compound being used primarily for research purposes .

Future Directions

The future directions for Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate are not specified in the search results. Given that it is available for research use , it may be subject to further studies to explore its properties and potential applications.

properties

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-7-10-4-6(5-12)15-7/h4,12H,5H2,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXINUDSGSPWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694359
Record name tert-Butyl [5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate

CAS RN

1001419-37-9
Record name tert-Butyl [5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-tert-butoxycarbonylamino-thiazole-5-carboxylic acid methyl ester (compound 62.1; 21.7 mmol) in THF was slowly added LAH (25 mL of a 1.0 M solution in THF). After stirring for 1 hour at room temperature the reaction is cautiously hydrolyzed with the sequential addition of water (0.95 mL), 15% aqueous NaOH (0.95 mL) and additional water (2.85 mL). After stirring for 30 minutes the reaction is filtered through a pad of Celite and the filtrate is dried and concentrated to give (5-hydroxymethyl-thiazol-2-yl)-carbamic acid tert-butyl ester (compound 62.2).
Quantity
21.7 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.95 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.95 mL
Type
reactant
Reaction Step Four
Name
Quantity
2.85 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate
Reactant of Route 2
Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate
Reactant of Route 3
Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate
Reactant of Route 4
Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.